2-(Butoxymethyl)-4-tert-butylphenol
Description
Structure
3D Structure
Properties
CAS No. |
112384-27-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-(butoxymethyl)-4-tert-butylphenol |
InChI |
InChI=1S/C15H24O2/c1-5-6-9-17-11-12-10-13(15(2,3)4)7-8-14(12)16/h7-8,10,16H,5-6,9,11H2,1-4H3 |
InChI Key |
XEKCHYKWQQBLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Reaction Mechanisms and Advanced Chemical Transformations of 2 Butoxymethyl 4 Tert Butylphenol
Mechanistic Investigations of Antioxidant Activity
The primary function of 2-(Butoxymethyl)-4-tert-butylphenol as an antioxidant is rooted in its ability to intercept and neutralize free radicals. This process is governed by specific mechanistic pathways and is significantly influenced by the molecule's unique structural features.
Elucidation of Free Radical Scavenging Pathways and Hydrogen Atom Transfer Mechanisms
The principal mechanism by which hindered phenols like this compound exert their antioxidant effect is through hydrogen atom transfer (HAT). In this process, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and preventing it from causing oxidative damage to other molecules.
The reaction can be represented as: Ar-OH + R• → Ar-O• + RH
Upon donating the hydrogen atom, the phenol (B47542) is converted into a phenoxy radical (Ar-O•). The effectiveness of the antioxidant is highly dependent on the stability of this newly formed radical. In the case of this compound, the phenoxy radical is well-stabilized through resonance, delocalizing the unpaired electron across the aromatic ring. This stability is crucial as it prevents the phenoxy radical from initiating new oxidation chains, a key characteristic of an effective antioxidant.
Studies on analogous compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have demonstrated potent radical scavenging activity against various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radicals. thaiscience.infonih.govnih.gov This activity is typically measured by the concentration of the antioxidant required to scavenge 50% of the initial radicals (IC50 value).
Table 1: Antioxidant Activity of the Analogous Compound 2,4-di-tert-butylphenol (2,4-DTBP)
| Assay | IC50 Value (µg/ml) | Maximum Inhibition (%) at 1000 µg/ml | Source |
|---|---|---|---|
| DPPH Radical Scavenging | 60 | 86.4 | thaiscience.info |
| ABTS Radical Scavenging | 17 | 89.4 | thaiscience.info |
| Metal Chelating | 20 | 85.0 | thaiscience.info |
This interactive table summarizes the antioxidant capacity of 2,4-di-tert-butylphenol, a structurally similar compound, providing insight into the potential efficacy of this compound.
Role of Steric Hindrance from the Tert-Butyl Group in Stabilizing Phenoxy Radicals and Influencing Reaction Kinetics
The large tert-butyl group at the para-position (position 4) of the phenol ring plays a critical role in the antioxidant's efficacy. This bulky group provides significant steric hindrance, which influences the molecule's reactivity in several beneficial ways. mdpi.comnumberanalytics.com
Firstly, steric hindrance protects the phenolic hydroxyl group from rapid oxidation. mdpi.com Secondly, and more importantly, it stabilizes the phenoxy radical formed after hydrogen donation. mdpi.comnih.gov The bulkiness of the tert-butyl group physically obstructs other molecules from approaching the radical oxygen, preventing it from participating in further reactions that could propagate oxidation. This steric shielding dramatically increases the lifetime of the phenoxy radical, allowing it to exist as a stable, unreactive species. nih.gov
Derivatization Chemistry and Kinetic Studies
The structure of this compound offers two primary sites for chemical modification: the phenolic hydroxyl group and the butoxymethyl side chain. These sites allow for a range of derivatization reactions to synthesize new molecules with tailored properties.
Reactivity at the Phenolic Hydroxyl Group for Functional Group Interconversion
The phenolic hydroxyl group is a versatile functional group that can undergo several key reactions, allowing for the synthesis of a wide array of derivatives.
Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents under basic conditions. This reaction transforms the acidic phenol into a more neutral ether derivative.
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields phenolic esters. This is a common strategy to modify the polarity and reactivity of the phenol.
Protection: In multi-step syntheses, the hydroxyl group often acts as a protecting group. For instance, the tert-butyl group itself is frequently used to provide steric hindrance and protect sensitive areas in molecules during complex synthetic procedures. mdpi.com
An example of derivatization on a similar scaffold involves the reaction of 4-tert-butylphenol (B1678320) with formaldehyde (B43269) and thiomorpholine (B91149), which results in the addition of thiomorpholin-4-ylmethyl groups to the aromatic ring, demonstrating the accessibility of the ring for substitution reactions, which are often directed by the hydroxyl group. mdpi.com
Chemical Transformations Involving the Butoxymethyl Side Chain
The butoxymethyl group (-CH₂-O-C₄H₉) at the ortho-position also presents opportunities for chemical transformation. This group is essentially a butyl ether attached to the phenol via a methylene (B1212753) bridge.
Ether Cleavage: The ether linkage can be cleaved under strong acidic conditions (e.g., using hydrobromic or hydroiodic acid), which would remove the butyl group and potentially lead to the formation of a hydroxymethyl or halomethyl group at that position.
Substitution Reactions: The methylene bridge is activated by the adjacent aromatic ring and oxygen atom. Research on the reaction of similar alkylphenols with acetals has shown that alkoxymethyl side chains can be formed and undergo further transformations. osti.gov For example, studies on the reaction of 4-methyl-2-tert-butylphenol with dimethoxymethane (B151124) revealed the formation of 2-methoxymethyl-4-methyl-6-tert-butylphenol, a compound with a structure analogous to the target molecule, highlighting the reactivity at the ortho position to form such side chains. osti.gov
Environmental Degradation Pathways and Mechanistic Insights
When released into the environment, this compound, like other alkylphenols, is subject to various degradation processes. Its environmental fate is largely determined by its physicochemical properties and its susceptibility to biological and abiotic degradation. nih.govcapes.gov.br
Alkylphenols are known to biodegrade under aquatic aerobic conditions. nih.govindustrialchemicals.gov.au Degradation is generally faster in the water column compared to sediment and is facilitated by aerobic conditions over anaerobic ones. nih.govcapes.gov.br The degradation of these compounds in wastewater treatment plants can lead to the formation of more persistent metabolites. nih.govcapes.gov.br
The degradation of 4-tert-butylphenol, a core component of the target molecule's structure, has been shown to proceed through microbial action. Studies have identified that some bacterial strains can utilize 4-tert-butylphenol as a sole carbon and energy source. nih.gov The initial step in this aerobic degradation pathway is typically hydroxylation of the aromatic ring to form 4-tert-butylcatechol. nih.gov This catechol derivative is then further metabolized via ring cleavage. nih.gov
It is plausible that the environmental degradation of this compound would follow a similar initial pathway, involving microbial attack on the aromatic ring. The butoxymethyl side chain would also be susceptible to degradation, likely through enzymatic ether cleavage, breaking it down into smaller, more biodegradable components. Abiotic processes such as photodegradation in water could also contribute to its breakdown, as seen with related phenolic compounds. documentsdelivered.com
Table 2: Environmental Degradation Data for the Related Compound 4-tert-butylphenol
| Test Type | Guideline | Result | Persistence | Source |
|---|---|---|---|---|
| Ready Biodegradability | OECD TG 301B | 58.5-63.5% degradation in 28 days | Not readily biodegradable | industrialchemicals.gov.au |
| Ready Biodegradability | OECD TG 301F | 42-60% degradation in 28 days | Not readily biodegradable | industrialchemicals.gov.au |
| Inherent Biodegradability | OECD TG 301A | 98% degradation in 28 days (adapted inoculum) | Biodegradable | industrialchemicals.gov.au |
This interactive table summarizes the biodegradability of 4-tert-butylphenol, indicating that while not always readily biodegradable, it can be fully mineralized by adapted microbial communities.
Aerobic Biodegradation Mechanisms in Aquatic Environments
A thorough search of scientific databases and literature for studies on the aerobic biodegradation of this compound in aquatic environments yielded no specific results. Consequently, there is no available information on the microorganisms, enzymatic pathways, or metabolic intermediates involved in the breakdown of this particular compound in aquatic settings. Research on related alkylphenols, such as 4-tert-butylphenol, has demonstrated biodegradation, but such findings cannot be directly extrapolated to this compound due to structural differences that can significantly influence microbial degradation.
Atmospheric Degradation Processes via Hydroxyl Radical Reactions
There is no available research in the reviewed literature detailing the atmospheric degradation of this compound initiated by hydroxyl (•OH) radicals. Therefore, its atmospheric lifetime, the kinetics of its reaction with •OH radicals, and the subsequent degradation products are currently unknown. While studies exist for other phenolic compounds, the presence of the butoxymethyl group in the target molecule introduces chemical bonds and a structural arrangement for which specific atmospheric degradation data is not available.
Photodegradation Pathways and Identification of Transformation Products
No studies specifically investigating the photodegradation pathways of this compound, either through direct or indirect photolysis, were found in the public scientific literature. As a result, there is no information available on its quantum yield, the influence of various environmental factors on its photodegradation rate, or the identity of its transformation products upon exposure to light.
Efficacy and Mechanism of Advanced Oxidation Processes for Degradation
Information regarding the efficacy and mechanisms of advanced oxidation processes (AOPs)—such as ozonation, Fenton-like reactions, or UV/H₂O₂ treatments—for the degradation of this compound is not present in the available scientific literature. Research has been conducted on the AOP-driven degradation of other butylated phenolic compounds, but specific data on the reaction kinetics, degradation efficiency, and transformation products for this compound are absent.
Data Tables
Due to the lack of specific research findings for this compound in the areas outlined, no data tables on its degradation pathways, transformation products, or reaction kinetics can be generated.
Advanced Analytical Characterization Techniques for 2 Butoxymethyl 4 Tert Butylphenol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Butoxymethyl)-4-tert-butylphenol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected signals would correspond to the protons of the tert-butyl group, the butoxymethyl group (including the butyl chain and the methylene (B1212753) bridge), and the aromatic ring.
¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct peaks for the carbons of the tert-butyl group, the butoxymethyl group, the aromatic ring, and the phenolic hydroxyl group.
Detailed, experimentally verified NMR data for this compound is not widely available in public literature. However, theoretical chemical shift values can be predicted using computational models.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
Key expected vibrational frequencies include:
A broad O-H stretch from the phenolic hydroxyl group.
C-H stretches from the aromatic ring and the aliphatic groups (tert-butyl and butoxymethyl).
C-O stretches associated with the ether linkage of the butoxymethyl group and the phenolic C-O bond.
Aromatic C=C bending vibrations.
While specific, publicly available IR spectra for this exact compound are scarce, the expected absorption regions can be inferred from the analysis of structurally similar phenols and ethers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The phenolic ring in this compound acts as a chromophore. The UV-Vis spectrum would typically show absorption maxima (λmax) in the ultraviolet region, characteristic of substituted phenols. The position and intensity of these absorptions are influenced by the substituents on the aromatic ring and the solvent used for analysis. For related compounds like 2,4-di-tert-butylphenol (B135424), UV-Vis spectral data is available and shows absorption maxima that can provide an estimation for the target compound. spectrabase.com
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can be used to deduce its elemental composition and structure. It is also highly effective for identifying and quantifying impurities.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like phenols. In ESI-MS, the sample is ionized to produce charged molecular ions, which are then analyzed by the mass spectrometer. For this compound, ESI would likely produce a prominent [M-H]⁻ ion in negative ion mode due to the acidic nature of the phenolic proton. This technique is particularly useful for liquid chromatography-mass spectrometry (LC-MS) applications, allowing for the separation of the compound from a mixture before detection. nih.govmassbank.eu
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the compound, as the measured exact mass can be matched to a unique combination of atoms. chemrxiv.org For this compound (C₁₅H₂₄O₂), the theoretical exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm its identity with a high degree of confidence. This technique is also invaluable for identifying unknown impurities by determining their elemental formulas.
| Analytical Technique | Information Obtained | Relevance for this compound |
| ¹H NMR | Chemical environment and connectivity of protons. | Confirms the presence and structure of the tert-butyl, butoxymethyl, and aromatic protons. |
| ¹³C NMR | Number and type of carbon atoms. | Elucidates the carbon framework of the molecule. |
| IR Spectroscopy | Presence of functional groups. | Identifies the hydroxyl (O-H), ether (C-O-C), and aromatic (C=C) functional groups. |
| UV-Vis Spectroscopy | Electronic transitions and chromophores. | Characterizes the phenolic chromophore and its electronic properties. |
| ESI-MS | Molecular weight and ionizable nature. | Determines the molecular weight and is suitable for LC-MS analysis. |
| HRMS | Exact mass and elemental formula. | Confirms the elemental composition and aids in impurity identification. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful technique for the analysis of this compound within intricate matrices. This method combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. It is particularly effective for identifying and quantifying trace levels of the compound in complex samples such as environmental extracts or industrial formulations. nih.govresearchgate.net
In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system where this compound is separated from other components based on its physicochemical properties, such as polarity. The separated compound then enters the mass spectrometer. In the first stage of mass analysis (MS1), the parent molecule is ionized, often using techniques like electrospray ionization (ESI), and the resulting precursor ion, specific to the compound's mass-to-charge ratio (m/z), is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process of selecting a precursor ion and analyzing its fragments, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification even in challenging matrices. nih.gov
The development of an LC-MS/MS method involves the careful optimization of several parameters to achieve the desired sensitivity and selectivity. nih.govlcms.cz
Table 1: Illustrative LC-MS/MS Parameters for Phenolic Compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Liquid Chromatography | ||
| Mobile Phase A | Water with 2.5mM Ammonium Formate & 0.05% Formic Acid | Aqueous component for reversed-phase separation. lcms.cz |
| Mobile Phase B | Methanol with 2.5mM Ammonium Formate & 0.05% Formic Acid | Organic component for eluting the analyte. lcms.cz |
| LC Gradient | Start at 2% B, ramp to 100% B | Gradually increases organic content to elute compounds of varying polarity. lcms.cz |
| Flow Rate | 0.35 mL/min | Controls the speed of separation and analyte delivery to the MS. lcms.cz |
| Mass Spectrometry | ||
| Ionization Source | Dual AJS Electrospray Ionization (ESI) | Generates charged ions from the analyte molecules in the liquid phase. lcms.cz |
| Polarity | Positive or Negative | Depends on the analyte's ability to gain or lose a proton. Phenols are often run in negative mode. nih.gov |
| MS Range | 40-1700 m/z | The mass range scanned to detect precursor and product ions. lcms.cz |
| Gas Temperature | 250 °C | Assists in the desolvation of the ESI spray. lcms.cz |
This table represents typical starting parameters for method development; specific values would be optimized for this compound.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for its separation from related substances and impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately nonpolar compound like this compound, reversed-phase HPLC is the most common approach. sielc.com
In a typical purity analysis, a solution of the compound is injected into the HPLC system. The separation is monitored by a detector, commonly a UV-Vis detector set to a wavelength where the phenol (B47542) exhibits strong absorbance (e.g., 277 nm for 4-tert-butylphenol). nih.gov The resulting chromatogram displays peaks corresponding to the main compound and any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks. Methodical analysis can reliably separate the target compound from precursors, degradation products, and isomers. sielc.comnih.gov
Table 2: Example HPLC Method Conditions for Phenolic Compound Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 30m, 0.25mm ID, 1.00µm film) | The nonpolar stationary phase retains the analyte, allowing for separation based on polarity. nih.gov |
| Mobile Phase | Acetonitrile and Water (e.g., 80:20 v/v) | A common solvent system for reversed-phase chromatography. nih.gov |
| Detector | UV-Vis at 277 nm | Phenolic compounds typically absorb UV light, and this wavelength is effective for detection. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |
These conditions are illustrative and would be optimized for the specific separation requirements of this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another vital tool for the analysis of this compound, particularly for assessing its volatility and for separating it from other volatile or semi-volatile impurities. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. lcms.cz
For phenols, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome this, derivatization is often employed. epa.gov The phenolic hydroxyl group is converted into a less polar, more volatile derivative, such as a silyl (B83357) ether (e.g., using BSTFA) or a pentafluorobenzyl ether (using PFBBr). epa.govnih.gov This process improves chromatographic performance and detection sensitivity. nih.gov GC is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the compound and its impurities. lcms.czbiomedpharmajournal.org
Table 3: Representative GC Parameters for Phenolic Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | DB-5 or similar (e.g., 30 m, 0.25 mm ID, 0.25 µm film) | A common, nonpolar column suitable for a wide range of semi-volatile compounds. lcms.cz |
| Carrier Gas | Helium | An inert gas used to carry the sample through the column. lcms.cz |
| Inlet Mode | Splitless | Ensures that the entire injected sample is transferred to the column for trace analysis. lcms.cz |
| Oven Program | 45 °C (2 min hold), then ramp at 12 °C/min to 325 °C (11 min hold) | A temperature gradient that separates compounds based on their boiling points. lcms.cz |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers robust quantification. lcms.czepa.gov |
This table provides a general framework; parameters are adjusted based on whether derivatization is used and the specific analytical goals.
X-ray Crystallography for Solid-State Structure Determination
The process involves growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The positions and intensities of the diffracted spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule and refine it to determine the exact atomic positions. researchgate.netrsc.org
For 2,6-di-tert-butyl-4-(methoxymethyl)phenol, crystallographic analysis revealed key structural details, including the crystal system, space group, and unit cell dimensions. researchgate.net Such data for this compound would similarly confirm its molecular structure, reveal the conformation of the butoxymethyl chain relative to the phenol ring, and describe the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. researchgate.netresearchgate.net
Table 4: Crystal Data and Structure Refinement for 2,6-Di-tert-butyl-4-(methoxymethyl)phenol
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₂₆O₂ |
| Formula Weight (Mᵣ) | 250.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.240 (3) |
| b (Å) | 18.012 (3) |
| c (Å) | 13.677 (3) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 294 |
Data from the crystallographic study of 2,6-di-tert-butyl-4-(methoxymethyl)phenol, a structural isomer of the target compound. researchgate.net
Computational and Theoretical Chemistry Studies on 2 Butoxymethyl 4 Tert Butylphenol
Quantum Chemical Modeling (Density Functional Theory and Ab Initio Methods)
Quantum chemical modeling serves as a powerful tool for investigating the fundamental properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular structure, reactivity, and various spectroscopic and thermochemical parameters. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets that provide a balance between accuracy and computational cost.
Prediction of Electronic Structure and Molecular Reactivity Descriptors
Computational studies on substituted phenols allow for a detailed analysis of their electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For analogous compounds like (E)-2-((4-tert-butylbenzylimino)methyl)-4-methoxyphenol, DFT calculations have been used to investigate the molecular structure, frontier molecular orbitals, and nonlinear optical properties. researchgate.net Similar quantum-chemical calculations for 2,4-di-tert-butyl-6-(p-tolylamino) phenol (B47542) have been performed to determine its optimized state and predict its free energy. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution across the molecule. In phenols, the MEP typically shows a negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity.
Table 1: Illustrative Electronic Properties and Reactivity Descriptors (Conceptual) This table illustrates the type of data that would be generated from a DFT study on 2-(Butoxymethyl)-4-tert-butylphenol. The values are conceptual and based on typical findings for similar phenolic compounds.
| Parameter | Symbol | Definition | Predicted Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital | Relates to electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first empty electron orbital | Relates to electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicator of chemical stability and reactivity |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons |
| Electrophilicity Index | ω | χ2 / (2η) | Quantifies electrophilic character |
Calculation of Thermochemical Parameters (e.g., Bond Dissociation Energies, Ionization Potentials)
Thermochemical parameters are crucial for understanding the stability and antioxidant potential of phenolic compounds. The most significant of these is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, which is the primary mechanism of action for phenolic antioxidants.
Studies on related compounds like 2,4-di-tert-butylphenol (B135424) provide insight into these values. The BDE is influenced by the nature and position of substituents on the phenol ring, which can stabilize the resulting phenoxyl radical through resonance and inductive effects. The NIST Chemistry WebBook provides curated thermochemical data for such compounds. nist.gov
The ionization potential (IP), the energy required to remove an electron, is another key parameter. It relates to the molecule's ability to participate in single-electron transfer (SET) mechanisms, another pathway for antioxidant activity.
Table 2: Experimental Thermochemical Data for an Analogous Compound: 2,4-Di-tert-butylphenol This table presents publicly available thermochemical data from the NIST Chemistry WebBook for 2,4-di-tert-butylphenol, which serves as a structural analog to illustrate the type of parameters calculated.
| Property | Value | Units | Source |
| Enthalpy of formation (liquid) | -341.0 | kJ/mol | NIST nist.gov |
| Enthalpy of formation (gas) | -258.4 | kJ/mol | NIST nist.gov |
| Enthalpy of combustion (liquid) | -8663.8 | kJ/mol | NIST nist.gov |
| Enthalpy of sublimation (at 298.15 K) | 82.6 | kJ/mol | NIST nist.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations would be particularly useful for exploring the conformational space of the flexible butoxymethyl side chain.
Quantitative Structure-Reactivity Relationship (QSRR) and Structure-Property Relationship (QSPR) Studies
QSRR and QSPR studies aim to build mathematical models that correlate a molecule's structural features with its reactivity or physical properties. These models are constructed by calculating a wide range of "molecular descriptors" for a series of related compounds and then using statistical methods to find a relationship between these descriptors and an experimentally measured property.
For a series of substituted phenols including this compound, a QSPR model could be developed to predict properties like boiling point, water solubility, or antioxidant capacity. A QSRR model could predict reaction rates for specific processes, such as oxidation.
Descriptors used in these studies fall into several categories:
Constitutional: Molecular weight, atom counts.
Topological: Indices describing molecular branching and shape.
Geometric: Molecular surface area, volume.
Quantum-Chemical: Dipole moment, HOMO/LUMO energies, partial charges.
By establishing a statistically valid model, the properties and reactivity of new or untested compounds in the same class can be predicted without the need for extensive laboratory experiments.
Reaction Pathway Modeling and Transition State Analysis for Synthetic and Degradation Processes
Computational chemistry is instrumental in mapping out the potential reaction pathways for both the synthesis and degradation of chemical compounds. By modeling reactants, products, intermediates, and, crucially, transition states, researchers can determine the most energetically favorable reaction routes.
For instance, studies on the degradation of 4-tert-butylphenol (B1678320) by strong oxidizing agents like ferrate(VI) have used theoretical analysis to rationalize the observed reaction products. nih.govepa.gov These analyses calculate atomic partial charges, frontier electron densities, and spin densities to identify the most likely sites of initial attack on the molecule. nih.govepa.gov The modeling showed that transformation proceeds through hydroxylation, ring-opening, and radical coupling reactions. nih.govepa.gov
A similar approach could be applied to this compound to predict its degradation products in various environmental or industrial conditions. Transition state analysis would allow for the calculation of activation energies for different pathways, providing quantitative predictions of reaction kinetics. This is vital for assessing the compound's persistence and transformation in the environment or its stability in a product formulation.
Applications of 2 Butoxymethyl 4 Tert Butylphenol in Specialized Chemical Fields
Role as a Chemical Intermediate in Complex Molecule Synthesis
The reactivity of the phenol (B47542) group and the steric hindrance provided by the tert-butyl group make 2-(Butoxymethyl)-4-tert-butylphenol a valuable starting material for creating a range of specialized chemicals.
Precursor for Advanced Antioxidants and UV Stabilizers
The synthesis of more complex and potent antioxidants and UV stabilizers often begins with simpler phenolic compounds. This compound can be chemically modified to produce higher molecular weight antioxidants. These advanced antioxidants are crucial in protecting materials like plastics, rubber, and petroleum products from degradation caused by heat and oxygen. mdpi.comgoogle.com For instance, it can be a building block for producing multi-ring phenolic antioxidants that offer low volatility and high thermal oxidation resistance. tintoll.com
Similarly, in the realm of UV stabilizers, this compound can serve as an intermediate. UV stabilizers are essential additives in plastics, coatings, and other materials exposed to sunlight to prevent degradation from ultraviolet radiation. nih.govontosight.ai The synthesis of certain benzotriazole (B28993) UV absorbers, a major class of UV stabilizers, involves phenolic precursors. nih.govontosight.ainih.gov By undergoing further chemical reactions, this compound can be incorporated into more complex UV absorber structures, enhancing their efficacy and compatibility with various polymer systems.
Building Block for Agrochemicals and Fragrances
The structural motifs present in this compound are also found in certain agrochemicals and fragrances. While direct large-scale application in these fields is not extensively documented in publicly available literature, its chemical structure suggests potential as a synthon. The synthesis of various cyclic fragrances, for example, relies on the transformation of unsaturated molecular building blocks to create diverse structures and scents. nih.gov The phenolic and ether components of this compound could be modified to contribute to the synthesis of complex aromatic fragrance molecules.
In the agrochemical sector, many pesticides and herbicides are complex organic molecules. The development of new and effective agrochemicals often involves the synthesis and screening of novel compounds derived from versatile intermediates.
Intermediate in Dyestuff Synthesis
The synthesis of certain dyes involves the chemical modification of aromatic compounds. Phenolic compounds, in particular, can be important intermediates in the production of various classes of dyes. The chemical reactivity of the aromatic ring and the hydroxyl group in this compound allows for electrophilic substitution and coupling reactions, which are fundamental processes in the synthesis of many dyestuffs.
Materials Science Applications: Polymer Stabilization and Additive Chemistry
The inherent antioxidant properties of the hindered phenol structure in this compound make it directly applicable as an additive in materials science, particularly for polymer stabilization.
Mechanisms of Antioxidant Action in Polymeric Matrices
The primary role of a phenolic antioxidant like this compound is to interrupt the auto-oxidation cycle of polymers. energiforsk.se This degradation process is a chain reaction initiated by factors such as heat, light, and mechanical stress, which generate free radicals within the polymer matrix. tangram.co.uk The antioxidant functions as a radical scavenger. energiforsk.se
The mechanism involves the following key steps:
Hydrogen Atom Donation: The phenolic hydroxyl (-OH) group readily donates its hydrogen atom to a highly reactive polymer radical (P•) or peroxy radical (POO•), neutralizing it and preventing it from propagating the degradation chain. energiforsk.se
Formation of a Stable Phenoxy Radical: Upon donating the hydrogen atom, the antioxidant itself becomes a phenoxy radical. The steric hindrance provided by the bulky tert-butyl group adjacent to the hydroxyl group stabilizes this phenoxy radical. mdpi.comenergiforsk.se This stability is crucial as it prevents the antioxidant radical from initiating new degradation chains.
Termination: The stabilized phenoxy radical can then react with another radical to form a stable, non-radical product, effectively terminating the chain reaction.
Stabilization Against Thermal and Oxidative Degradation in Plastics, Rubbers, and Resins
This compound and similar hindered phenolic antioxidants are widely used to protect a variety of polymeric materials from degradation.
Plastics: In plastics such as polyethylene (B3416737) and polypropylene, thermal and oxidative degradation can lead to a reduction in molecular weight, causing embrittlement, discoloration, and loss of mechanical properties. tangram.co.uk The incorporation of phenolic antioxidants helps to maintain the integrity and extend the service life of these materials. raytopoba.com
Rubbers: Natural and synthetic rubbers are highly susceptible to oxidation, which results in hardening, cracking, and a loss of elasticity. techno-press.com Phenolic antioxidants are added to rubber formulations to prevent this degradation, ensuring the durability and performance of rubber products. techno-press.com
Resins: Phenolic and epoxy resins, used in adhesives, coatings, and composites, can also be degraded by oxidation. Antioxidants are incorporated to protect these resins during curing and throughout their service life, preserving their adhesive and mechanical properties. google.com
The effectiveness of this compound as a stabilizer is often enhanced when used in combination with other types of antioxidants, such as phosphites or thioesters, which can act synergistically to provide comprehensive protection against various degradation pathways.
Interactive Data Table: Examples of Related Antioxidants and their Applications
| Antioxidant Name | Common Application(s) | Key Structural Feature(s) |
| Butylated Hydroxytoluene (BHT) | Food additive, rubber antioxidant techno-press.comnih.gov | 2,6-di-tert-butyl-4-methylphenol nih.gov |
| 2,4-Di-tert-butylphenol (B135424) | Antioxidant, intermediate for UV stabilizers nih.govnih.gov | Two tert-butyl groups on the phenol ring nih.gov |
| Antioxidant 300 | Polyolefins, rubber, petroleum products raytopoba.com | Thiobisphenol structure raytopoba.com |
| 2,4-Dimethyl-6-tert-butylphenol | Fuel antioxidant, UV stabilizer wikipedia.org | One tert-butyl and two methyl groups on the phenol ring wikipedia.org |
Catalysis and Ligand Design Incorporating Phenolic Derivatives
The design of ligands is crucial for the advancement of homogeneous catalysis, influencing the reactivity, selectivity, and stability of metal catalysts. nih.gov Phenolic compounds, particularly those with bulky substituents, serve as versatile and tunable scaffolds for creating effective ligands for a wide range of metal-catalyzed reactions.
Alkylphenol scaffolds are foundational in the development of novel catalytic systems. The steric and electronic properties of these ligands can be precisely tuned by modifying the substituents on the aromatic ring. The presence of a bulky group, such as the tert-butyl group at the para-position in this compound, is a common design feature. This bulk can influence the coordination geometry of a metal center, prevent the formation of inactive catalyst dimers, and create a specific steric environment that can enhance selectivity in catalytic transformations.
The synthesis of this compound would likely involve the hydroxymethylation of 4-tert-butylphenol (B1678320) at the ortho-position using formaldehyde (B43269), followed by an acid-catalyzed etherification with butanol. The resulting molecule possesses two potential coordination sites: the phenolic oxygen and the ether oxygen of the butoxymethyl group. This structure allows it to potentially act as a monoanionic bidentate O,O-donor ligand upon deprotonation of the hydroxyl group.
While specific catalytic systems built from this compound are not described in available research, related alkoxymethyl-functionalized phenols have been investigated. For instance, the reaction of catechols with a methoxymethyl group has been used to synthesize new thioether compounds with notable antioxidant activities, demonstrating the reactivity of the alkoxymethyl-phenol framework. mdpi.comnih.gov The development of catalysts from this compound would be a logical extension of this principle, aiming to create sterically-defined metal complexes for reactions such as polymerization or oxidation catalysis.
The synthesis of ligands from phenolic scaffolds is a well-established field. The Williamson ether synthesis, involving the reaction of a phenoxide ion with an alkyl halide, is a high-yielding method for preparing phenol ethers. wikipedia.org Alternatively, direct functionalization of the phenol ring is common. For this compound, a plausible synthetic route is the acid-catalyzed reaction of 4-tert-butylphenol with formaldehyde and butanol.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 112384-27-7 |
| Molecular Formula | C₁₅H₂₄O₂ |
| Molecular Weight | 236.35 g/mol |
| LogP | 4.0064 |
| PSA (Polar Surface Area) | 29.46 Ų |
This data is compiled from chemical supplier databases.
Once synthesized, the evaluation of this compound as a ligand would involve studying its coordination chemistry with various transition metals. As a bidentate O,O-donor, it could form stable chelate rings with metal ions. The tert-butyl group would enforce a specific steric environment, while the flexible four-carbon butoxy chain could adapt to the preferred coordination geometry of the metal. However, as the molecule itself is achiral, its direct application in asymmetric transformations would not be possible without further modification to introduce chirality. Its primary utility would be in non-asymmetric organic transformations where catalyst stability and solubility are key. The evaluation would typically involve screening the performance of its metal complexes in benchmark reactions, though such studies for this specific ligand are not currently present in scientific literature.
Specialty Formulations and Industrial Additives (e.g., in Fuels and Lubricants)
Alkylated phenols are a cornerstone of industrial additive technology, primarily used as antioxidants and stabilizers in a wide array of products, including fuels, lubricants, plastics, and rubber. uspto.gov Their function is to inhibit oxidative degradation, which can lead to the formation of gums, sludge, and acids, thereby extending the service life of the material.
The antioxidant activity of hindered phenols stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to reactive peroxy radicals, terminating the auto-oxidation chain reaction. The resulting phenoxyl radical is stabilized by the steric hindrance of adjacent bulky groups, like the tert-butyl substituent, which prevents it from propagating new radical chains.
While specific data on this compound as an additive is scarce, its structure suggests it would function as a high-molecular-weight antioxidant. Compared to simpler antioxidants like Butylated Hydroxytoluene (BHT), the butoxymethyl side chain in this compound increases its molecular weight and significantly enhances its lipophilicity (hydrophobicity). wikipedia.org This is a desirable trait for additives in fuels and lubricants for several reasons:
Enhanced Solubility: Higher lipophilicity ensures better solubility and compatibility with non-polar hydrocarbon base oils and fuels.
Lower Volatility: A higher molecular weight reduces the likelihood of the antioxidant evaporating at high operating temperatures, ensuring its persistence in the lubricant or fuel.
Reduced Leaching: Improved solubility in the oil phase minimizes the additive's tendency to leach into aqueous phases or onto surfaces.
Table 2: Comparison with Related Phenolic Compounds
| Compound Name | Parent Scaffold | Ortho-Substituent(s) | Key Functional Group(s) | Primary Application Area |
|---|---|---|---|---|
| This compound | 4-tert-Butylphenol | -CH₂OCH₂CH₂CH₂CH₃ | Phenolic -OH, Ether -O- | Potential Antioxidant/Ligand |
| 4-tert-Butylphenol | Phenol | None | Phenolic -OH | Polymer intermediate nih.gov |
| BHT (Butylated Hydroxytoluene) | p-Cresol (B1678582) | Two -C(CH₃)₃ groups | Phenolic -OH | Food/Plastic/Fuel Antioxidant |
| 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol | 4-tert-Butylphenol | -CH₂-N(CH₂)₄S | Phenolic -OH, Amine -N, Thioether -S- | Potential Tridentate Ligand |
Conclusion and Future Research Perspectives
Synthesis of Current Research Directions and Key Findings for 2-(Butoxymethyl)-4-tert-butylphenol
A comprehensive review of existing scientific literature and chemical databases reveals a significant scarcity of research focused specifically on this compound. While its existence is confirmed with a registered CAS number (112384-27-7), dedicated studies on its synthesis, properties, and applications are notably absent.
The current understanding of this compound is primarily based on its structural relationship to more extensively studied substituted phenols, such as 4-tert-butylphenol (B1678320) and 2,4-di-tert-butylphenol (B135424). For these related compounds, established synthesis methods often involve the Friedel-Crafts alkylation of phenol (B47542). wikipedia.org For instance, the synthesis of 4-tert-butyl-2,6-di(hydroxymethyl)phenol is achieved by reacting 4-tert-butylphenol with formaldehyde (B43269) in the presence of a base. prepchem.com This suggests that a potential synthetic route for this compound could involve the reaction of 4-tert-butylphenol with a butoxymethylating agent.
The key findings regarding this compound are, in essence, a map of what is not known. There is a clear lack of published research detailing its specific biological activities, toxicological profile, or potential industrial uses. The primary data available are basic physicochemical properties, as listed in select chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 112384-27-7 | molbase.com |
| Molecular Formula | C15H24O2 | molbase.com |
| Molecular Weight | 236.35 g/mol | molbase.com |
| LogP | 4.0064 | molbase.com |
This table represents the extent of readily available, specific data for the compound, highlighting the nascent stage of its scientific exploration.
Identification of Knowledge Gaps and Untapped Research Avenues for Further Exploration
The absence of dedicated research on this compound presents a significant knowledge gap. The following are key areas where research is critically needed:
Optimized Synthesis: While a synthetic route can be postulated, there is no published, optimized method for the preparation of this compound. Research into efficient and scalable synthesis protocols is a fundamental first step.
Physicochemical Characterization: Beyond basic identifiers, a thorough characterization of its physical and chemical properties, such as melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, MS), is required.
Biological Activity Screening: Many phenolic compounds exhibit significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.net The butoxymethyl group may influence these activities, potentially leading to novel therapeutic applications. Screening for a wide range of biological effects is a crucial research avenue.
Industrial Applications: Related compounds like 4-tert-butylphenol are utilized in the production of resins and as plasticizers. wikipedia.org Research into whether this compound possesses similar or enhanced properties for polymer chemistry or other industrial applications is warranted.
Environmental Fate and Toxicology: With any synthetic compound, understanding its environmental persistence, degradation pathways, and potential toxicity to ecosystems and human health is paramount. thegoodscentscompany.com
Potential for Interdisciplinary Research Collaborations and Novel Applications
The exploration of this compound offers fertile ground for interdisciplinary collaboration, which could unveil novel applications.
Chemistry and Materials Science: A collaboration between organic chemists and materials scientists could explore the use of this compound as a monomer or additive in polymer synthesis. Its structure suggests potential as a chain terminator or modifier in polycarbonate and epoxy resins, potentially imparting unique properties such as flexibility or thermal stability. wikipedia.org
Pharmacology and Biochemistry: Pharmacologists and biochemists could investigate the compound's potential as a therapeutic agent. Given that many phenolic compounds have antioxidant properties, this molecule could be a candidate for studying its effects on oxidative stress-related diseases. mdpi.com The lipophilic nature, suggested by its LogP value, might influence its interaction with biological membranes and cellular targets.
Agricultural Science: Some phenolic compounds have been investigated for their herbicidal or pesticidal properties. mdpi.com Collaboration with agricultural scientists could explore the potential of this compound as a novel crop protection agent.
Food Science and Technology: Phenolic compounds are also used as food antioxidants. Research in collaboration with food scientists could assess its efficacy and safety as a potential food preservative, although this would require extensive toxicological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
